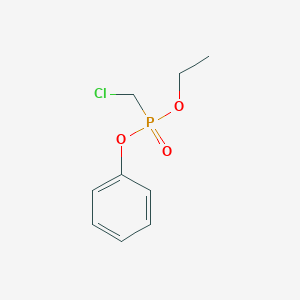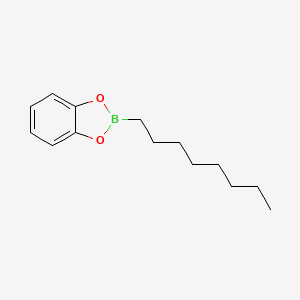![molecular formula C15H28 B14346755 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane CAS No. 92406-78-5](/img/structure/B14346755.png)
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7-Octamethylspiro[24]heptane is a highly branched hydrocarbon compound It is characterized by its unique spiro structure, where two rings are connected through a single shared carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the spiro compound. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane involves its interaction with various molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: A simpler spiro compound with fewer methyl groups.
4,4,5,5-Tetramethylspiro[2.4]heptane: A less substituted analog.
4,4,5,5,6,6-Hexamethylspiro[2.4]heptane: An intermediate compound with fewer methyl groups.
Uniqueness
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it an ideal candidate for studying the effects of steric factors on chemical reactivity and molecular interactions.
Properties
CAS No. |
92406-78-5 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7-octamethylspiro[2.4]heptane |
InChI |
InChI=1S/C15H28/c1-11(2)12(3,4)14(7,8)15(9-10-15)13(11,5)6/h9-10H2,1-8H3 |
InChI Key |
WECPIZFNVJUEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2(C1(C)C)CC2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


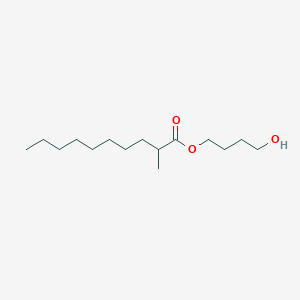
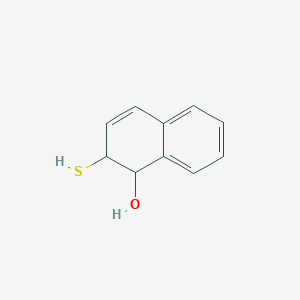
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)


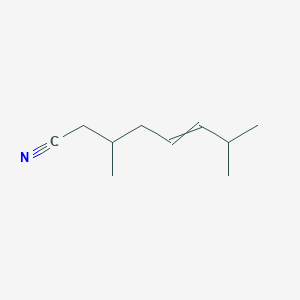
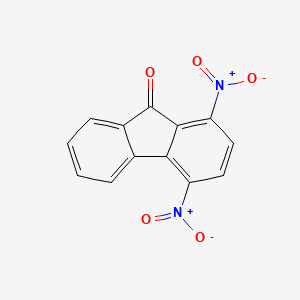
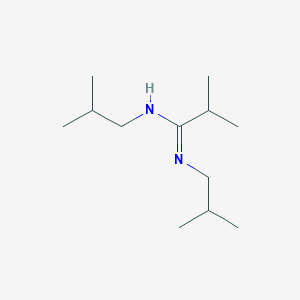



![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)
